Thiocolchicoside

Overview

Description

Thiocolchicoside is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside originating from the seeds of the Gloriosa superba flower . It is primarily used as a muscle relaxant with anti-inflammatory and analgesic properties . This compound is known for its efficacy in treating muscle spasms and contractures associated with various musculoskeletal conditions .

Mechanism of Action

Target of Action

Thiocolchicoside, a semi-synthetic derivative of colchicoside, has a selective affinity for gamma-aminobutyric acid (GABA) receptors and glycine receptors . These receptors play a crucial role in regulating neuronal excitability .

Mode of Action

This compound acts on muscular contractures by activating the GABAergic inhibitory pathways . It is believed to act via antagonism of nicotinic acetylcholine receptors (nAchRs). It also is a competitive antagonist of gabaa and glycine receptors . This interaction with its targets leads to its potent muscle relaxant, anti-inflammatory, and analgesic effects .

Biochemical Pathways

This compound’s mode of action includes modulation of chemokine and prostanoid production and inhibition of neutrophil and endothelial cell adhesion molecules . This interferes with the initiation and amplification of joint inflammation . In cancer cells, this compound has been shown to exhibit anticancer effects through the downregulation of the NF-κB pathway and its regulated gene products linked to inflammation and cancer .

Pharmacokinetics

This compound has a bioavailability of 25% . It has an elimination half-life of 5-6 hours , indicating a moderate distribution . The drug is mainly eliminated extrarenally (75% of the total body clearance) .

Result of Action

This compound’s action results in reduced muscle spasms and promoted muscle relaxation . It also inhibits cell proliferation of various cancer cell lines . In addition, it has been found to stabilize protein function or restore it as a tumor suppressor .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the European Medical Association (EMA) has mandated that the use of this compound-containing medicines by mouth or injection should be restricted across the European Union (EU) . This is due to experimental evidence suggesting that this compound was metabolized into M2 or SL59.0955, that has the propensity to damage dividing cells, resulting in aneuploidy (an abnormal number or arrangement of chromosomes) .

Biochemical Analysis

Biochemical Properties

Thiocolchicoside acts on muscular contractures by activating the GABA inhibitory pathways because it has a selective and potent affinity for g-amino butyric acid A (GABA-A) receptors, thereby behaving as a potent muscle relaxant .

Cellular Effects

The main inhibitory neurotransmitter in the human cortex is Gamma-amino butyric acid (GABA). GABAergic neurons are involved in the anesthetics, myorelaxation, sedation, also in the treatment of anxiolytic . This compound can modulate heart rate and blood pressure .

Molecular Mechanism

This compound acts as a muscle relaxant because it has an affinity for the inhibitory glycine receptors i.e., glycomimetic and GABA mimetic activity . Glycine is an inhibitory neurotransmitter and acts as an allosteric regulator .

Temporal Effects in Laboratory Settings

The apparent half-life of this compound is 1.5 hours, and the plasma clearance is 19.2 L/h after IM administration . Total radioactivity is mainly excreted in feces (79%) while urinary excretion represents only 20% in oral administration .

Metabolic Pathways

This compound is first metabolized in the body . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not mentioned in the available literature.

Transport and Distribution

After an IM administration of 8 mg, the apparent volume of distribution of this compound is estimated around 42.7 L . The specific transporters or binding proteins that this compound interacts with are not mentioned in the available literature.

Preparation Methods

Thiocolchicoside is synthesized from colchicine through a series of chemical reactions. The process involves the regioselective demethylation and glucosylation of colchicine . The industrial production of this compound often employs biotransformation techniques using specific strains of Bacillus megaterium to achieve high selectivity and efficiency . This method is preferred over traditional chemical approaches due to its eco-friendliness and reduced use of toxic reagents .

Chemical Reactions Analysis

Thiocolchicoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the this compound molecule.

Reduction: Used to alter the oxidation state of specific atoms within the compound.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

Hydrolysis: This reaction breaks down this compound into its constituent parts under acidic or basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis can yield demethylated derivatives of this compound .

Scientific Research Applications

Thiocolchicoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thiocolchicoside is unique compared to other muscle relaxants due to its dual mechanism of action involving both GABA-A and glycine receptors . Similar compounds include:

Colchicine: The parent compound from which this compound is derived.

Thiocolchicine: Another derivative of colchicine, but without the glucosylation present in this compound.

Tolperisone: A muscle relaxant with a different mechanism of action, primarily acting on the central nervous system.

This compound’s unique combination of anti-inflammatory, analgesic, and muscle relaxant properties makes it a valuable compound in both clinical and research settings .

Biological Activity

Thiocolchicoside is a compound derived from the plant Gloriosa superba, primarily recognized for its muscle relaxant properties and its application in treating various musculoskeletal disorders. Recent studies have expanded its profile, revealing significant biological activities, particularly in anticancer effects, anti-inflammatory responses, and potential hepatotoxicity. This article delves into the biological activity of this compound, supported by data tables and case studies.

Anticancer Properties

This compound has been identified as a potent inhibitor of cancer cell proliferation. Research indicates that it exerts its anticancer effects through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and tumorigenesis.

- Inhibition of NF-κB Activation : this compound prevents the degradation of IκBα, inhibiting the translocation of p65 into the nucleus, thus blocking NF-κB-mediated gene expression.

- Pro-apoptotic Effects : The compound induces apoptosis in various cancer cell lines, including leukemia, breast, colon, and kidney cancers, by activating caspase pathways and cleaving poly(ADP-ribose) polymerase (PARP) .

- Selective Cytotoxicity : Studies show that this compound selectively reduces the viability of cancer cells without significantly affecting non-cancerous cells .

Case Studies

A study involving human myeloid KBM5 cells demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. In contrast, non-transformed MCF-10A breast epithelial cells exhibited no significant change in viability when treated with this compound .

Anti-inflammatory Activity

This compound is also noted for its anti-inflammatory properties, which contribute to its therapeutic efficacy in treating musculoskeletal disorders. It acts by modulating inflammatory cytokines and inhibiting cyclooxygenase-2 (COX-2) expression.

Data Table: Effects on Inflammatory Markers

Hepatotoxicity Concerns

Despite its therapeutic benefits, this compound has been associated with liver injury in some patients. A case report documented elevated hepatic enzymes during treatment, which normalized after discontinuation of the drug . This highlights the necessity for monitoring liver function in patients receiving this compound therapy.

Summary of Hepatotoxicity Case Study

- Patient Profile : Elevated hepatic enzymes during this compound therapy.

- Outcome : Return to normal enzyme levels upon cessation of treatment.

- Causality Assessment : Naranjo score indicated a probable relationship between this compound and liver injury .

Efficacy in Pain Management

This compound is frequently used as a muscle relaxant for managing pain associated with musculoskeletal disorders. A systematic review and meta-analysis highlighted its efficacy in reducing pain intensity compared to placebo.

Efficacy Data Table

Properties

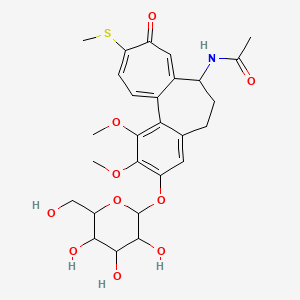

IUPAC Name |

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQAKWQJCITZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859506 | |

| Record name | N-[3-(Hexopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-41-5 | |

| Record name | Thiocolchicoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thiocolchicoside?

A1: this compound exhibits its muscle relaxant effects through a selective affinity for gamma-aminobutyric acid (GABA) receptors. By activating GABA-nergic inhibitory pathways, it effectively reduces muscular contracture. []

Q2: Does this compound have any other notable pharmacological activities?

A2: Research indicates that this compound possesses anti-inflammatory and analgesic properties. It achieves this by inhibiting the NF-κB pathway, a key regulator of inflammation and tumorigenesis. This inhibition leads to a downstream reduction in NF-κB-regulated gene products associated with inflammation and cancer. []

Q3: How does this compound affect cell survival and proliferation?

A3: Studies have shown that this compound induces apoptosis (programmed cell death) in various cancer cell lines. This is evidenced by caspase-3 and poly(ADP-ribose) polymerase cleavage. Additionally, it suppresses the expression of cell survival proteins such as Bcl-2, XIAP, MCL-1, bcl-xL, cIAP-1, cIAP-2, and cFLIP. Furthermore, this compound blocks cell proliferation biomarkers like c-MYC and inhibits the phosphorylation of phosphoinositide 3-kinase and glycogen synthase kinase 3β. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C27H33NO10S and a molecular weight of 563.62 g/mol. []

Q5: Which spectroscopic techniques are commonly used to characterize this compound?

A5: Researchers often employ a combination of spectroscopic methods to analyze this compound. This includes UV-Vis spectrophotometry, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques help determine the drug's identity, purity, and structural characteristics. [, , ]

Q6: What is the stability profile of this compound under various storage conditions?

A6: this compound exhibits varying stability depending on the environmental conditions. Studies have explored its degradation pathways under acidic, alkaline, oxidative, neutral, dry heat, and photolytic conditions. For instance, degradation was observed to be highest in 3.0 N hydrochloric acid (HCl) at 80°C and in 1.0 N sodium hydroxide (NaOH) at 60°C. [, ]

Q7: What formulation strategies are being investigated to enhance this compound's stability, solubility, or bioavailability?

A7: Researchers are exploring various approaches to improve the delivery and effectiveness of this compound. These include incorporating absorption enhancers in solid dosage forms, developing solid lipid nanoparticles (SLNs), and formulating topical gels using different polymers like carbapol, HPMC, and sodium carboxymethyl cellulose (Na CMC). [, , ]

Q8: What is known about the pharmacokinetics of this compound after intramuscular administration?

A8: Following intramuscular administration, this compound exhibits a terminal half-life of approximately 2.7-2.8 hours. When administered twice daily for seven days, steady-state serum concentrations are achieved. While moderate time-related alterations in pharmacokinetic parameters, like clearance, might occur, dosage adjustments are generally not required. []

Q9: How does the binding of this compound to human serum proteins compare to colchicine?

A9: this compound demonstrates a lower binding affinity to human serum proteins (12.8%) compared to colchicine (38.9%). Both drugs primarily bind to albumin. This difference in binding characteristics suggests a lower likelihood of this compound being involved in pharmacokinetic drug interactions through binding displacement. []

Q10: What in vitro models have been used to study the anticancer activity of this compound?

A10: Researchers have investigated the anticancer potential of this compound using various cancer cell lines, including leukemia, myeloma, squamous cell carcinoma, breast cancer, colon cancer, and kidney cancer cells. These in vitro studies have revealed its ability to inhibit cell proliferation, induce apoptosis, and modulate the expression of key proteins involved in cell survival and proliferation. []

Q11: Are there any animal models used to evaluate the efficacy of this compound for muscle spasm or pain relief?

A11: Yes, various animal models have been employed to assess the analgesic effects of this compound. These include the formalin test and writhing test in mice, as well as the radiant heat method in rats. These models have demonstrated that this compound, alone or in combination with other analgesics like ketoprofen, exhibits significant pain-relieving properties. []

Q12: What analytical methods are commonly used for the quantification of this compound in pharmaceutical formulations?

A12: Several analytical techniques have been developed and validated for the quantification of this compound in both bulk drug and pharmaceutical formulations. These include:

Q13: What are the critical parameters considered during the validation of analytical methods for this compound?

A13: The validation of analytical methods for this compound is crucial to ensure the accuracy, precision, and reliability of the results. Key validation parameters typically evaluated include:

Q14: What are the known adverse effects associated with this compound?

A14: While generally considered safe for short-term use, this compound has been associated with certain adverse effects. These can include drowsiness, nausea, epigastric pain, and in rare cases, allergic reactions. Its structural similarity to colchicine raises concerns about potential long-term toxicities, such as liver injury, pancreatitis, blood cell disorders, and reproductive effects. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.